24-Hydroxytetracosanoic acid
Overview
Description
24-Hydroxytetracosanoic acid is a fatty acid lipid molecule . It is also known as 24-hydroxylignoceric acid or omega-hydroxylignocerate . The molecular formula of this compound is C24H48O3 . The average mass is 384.636 Da and the monoisotopic mass is 384.360352 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 24 carbon atoms, 48 hydrogen atoms, and 3 oxygen atoms . The exact mass is calculated to be 384.360345 .Physical and Chemical Properties Analysis
This compound is practically insoluble in water and is a weakly acidic compound based on its pKa . The exact mass is 384.360345 and the molecular formula is C24H48O3 .Scientific Research Applications
1. Neurochemistry and Brain Metabolism
24-Hydroxytetracosanoic acid, also known as cerebronic acid, plays a significant role in brain chemistry. It is a major component of cerebrosides and sulfatides in the mammalian brain. Studies have shown the synthesis of cerebronic acid from lignoceric acid (tetracosanoic acid) in rat brain preparations, indicating its importance in brain lipid metabolism (Tatsumi, Murad, & Kishimoto, 1975). Another study confirms the role of α-hydroxylation in the synthesis of cerebronic acid, highlighting key enzymatic processes necessary for its production (Hoshi & Kishimoto, 1973).
2. Monolayer Film Studies
Research into the physical properties of monolayer films at the air/water interface has utilized this compound. These studies provide insights into the behavior of molecular films, including mechanisms of collapse and structural transitions, which are relevant to understanding biological membranes and material sciences (Ybert, Lu, Möller, & Knobler, 2002).
3. Synthesis of Bioactive Compounds
This compound is used in the synthesis of bioactive compounds, such as sphingolipids and glycosides. For instance, it was used in the synthesis of acanthacerebroside A, a compound with potential biological activity (Sugiyama, Honda, & Komori, 1990).
4. Enzymatic Reactions and Oxidation Studies
Enzymatic studies involving this compound have shed light on specific oxidation processes. For example, research on the alpha oxidation of cerebronic acid in guinea pig brains reveals important enzymatic pathways (Mead & Hare, 1971). Additionally, studies on the enzymatic preparation of enantiomers of this compound contribute to our understanding of sphingolipid synthesis (Sugai & Ohta, 1991).
Safety and Hazards
When handling 24-Hydroxytetracosanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
24-hydroxytetracosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O3/c25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24(26)27/h25H,1-23H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBKVWSHXDCSTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCCC(=O)O)CCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415594 | |
Record name | 24-hydroxytetracosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75912-18-4 | |
Record name | 24-hydroxytetracosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.